Species-Specific Complete Cure Efficacy: Griseofulvin Superior to Terbinafine for Microsporum Tinea Capitis
In a Cochrane systematic review (25 RCTs, N=4,449), a meta-analysis of two studies directly comparing griseofulvin (6–12 weeks) versus terbinafine (6 weeks) for Microsporum tinea capitis found that terbinafine achieved only 34.7% complete cure versus 50.9% for griseofulvin (RR 0.68, 95% CI 0.53–0.86; N=334), meaning griseofulvin provided a 32% relative reduction in treatment failure [1]. A separate pairwise meta-analysis (7 RCTs, N=2,163) confirmed this direction: the odds ratio for terbinafine relative to griseofulvin was 0.408 for Microsporum species (95% CI 0.254–0.656; P<0.001), quantitatively establishing griseofulvin's superiority [2]. A 2020 network meta-analysis of five systemic monotherapies corroborated these findings with surface under the cumulative ranking curve (SUCRA) analysis: griseofulvin ranked first for complete cure in Microsporum tinea capitis (SUCRA = 80.6%), outperforming terbinafine, itraconazole, fluconazole, and ketoconazole [3].
| Evidence Dimension | Complete cure rate for Microsporum tinea capitis |
|---|---|
| Target Compound Data | Griseofulvin (6–12 weeks): 50.9% complete cure |
| Comparator Or Baseline | Terbinafine (6 weeks): 34.7% complete cure; RR 0.68 (95% CI 0.53–0.86) |
| Quantified Difference | Absolute difference 16.2 percentage points; relative risk of failure reduced by 32% for griseofulvin |
| Conditions | Meta-analysis of 2 RCTs, 334 children with culture-confirmed Microsporum tinea capitis; Cochrane systematic review methodology |
Why This Matters
For procurement decisions involving empiric or confirmed Microsporum dermatophytosis, griseofulvin is the evidence-based first-line agent; substituting terbinafine would yield an approximately 32% higher treatment failure rate.
- [1] Chen X, Jiang X, Yang M, Bennett C, González U, Lin X, Hua X, Xue S, Zhang M. Systemic antifungal therapy for tinea capitis in children. Cochrane Database Syst Rev. 2016;(5):CD004685. View Source
- [2] Tey HL, Tan AS, Chan YC. Meta-analysis of randomized, controlled trials comparing griseofulvin and terbinafine in the treatment of tinea capitis. J Am Acad Dermatol. 2011;64(4):663-670. View Source
- [3] Gupta AK, Bamimore MA, Renaud HJ, Shear NH, Piguet V. A network meta‐analysis on the efficacy and safety of monotherapies for tinea capitis, and an assessment of evidence quality. Pediatr Dermatol. 2020;37(6):1014-1022. View Source
